Cas no 391223-91-9 (5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamide)

5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamide
- 5-bromo-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)thiophene-2-carboxamide
- 2-Thiophenecarboxamide, 5-bromo-N-[4-(3,4-dichlorophenyl)-2-thiazolyl]-
- 391223-91-9
- AKOS024574726
- 5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- F0161-0384
-
- インチ: 1S/C14H7BrCl2N2OS2/c15-12-4-3-11(22-12)13(20)19-14-18-10(6-21-14)7-1-2-8(16)9(17)5-7/h1-6H,(H,18,19,20)
- InChIKey: NJHJJOGOIUGEJF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(NC2=NC(=CS2)C2C=CC(=C(C=2)Cl)Cl)=O)S1
計算された属性
- せいみつぶんしりょう: 431.85602g/mol
- どういたいしつりょう: 431.85602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.5Ų
- 疎水性パラメータ計算基準値(XlogP): 6.1
じっけんとくせい
- 密度みつど: 1.765±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 5.34±0.70(Predicted)
5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0161-0384-2mg |
5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
391223-91-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0161-0384-1mg |
5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
391223-91-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0161-0384-5mg |
5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
391223-91-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0161-0384-15mg |
5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
391223-91-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0161-0384-5μmol |
5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
391223-91-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0161-0384-25mg |
5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
391223-91-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0161-0384-3mg |
5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
391223-91-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0161-0384-20μmol |
5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
391223-91-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0161-0384-30mg |
5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
391223-91-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0161-0384-4mg |
5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
391223-91-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamide 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamideに関する追加情報
Comprehensive Overview of 5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamide (CAS No. 391223-91-9)
5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamide (CAS No. 391223-91-9) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a thiophene-carboxamide core linked to a 3,4-dichlorophenyl-thiazole moiety, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery targeting resistant pathogens and cancer therapies.
The compound's unique heterocyclic architecture contributes to its bioactivity, a topic frequently searched in AI-driven drug design platforms. Its bromothiophene and dichlorophenyl groups enhance binding affinity to biological targets, a feature often explored in computational chemistry studies. Recent literature highlights its relevance in fragment-based drug discovery, a hot topic among medicinal chemists seeking to optimize lead compounds with improved pharmacokinetics.
From a synthetic perspective, 391223-91-9 exemplifies modern cross-coupling strategies, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which dominate discussions in green chemistry forums. Environmental concerns have driven searches for catalyst-efficient methodologies, and this compound's synthesis often serves as a case study for minimizing heavy metal residues—a key focus in sustainable pharmaceutical manufacturing.
Analytical characterization of 5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamide typically involves advanced techniques like LC-MS and NMR spectroscopy, reflecting the growing demand for hyphenated instrumentation in quality control. These methods address user queries about purity validation for research-grade chemicals, especially among laboratories working on high-throughput screening platforms.
In material science applications, the compound's π-conjugated system sparks interest for organic electronic materials, coinciding with surge in searches for flexible electronics components. Its thermal stability and optoelectronic properties are frequently compared to polycyclic aromatic hydrocarbons in scholarly debates about next-generation semiconductors.
Regulatory databases classify 391223-91-9 as a non-hazardous research chemical under standard handling conditions, though proper laboratory safety protocols remain essential—a recurring theme in academic safety training modules. This aligns with global interest in responsible research innovation frameworks that dominate institutional policy discussions.
The commercial availability of 5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamide through specialty chemical suppliers meets demand from contract research organizations (CROs), particularly those engaged in fragment library development. Market analyses show increased procurement for structure-activity relationship (SAR) studies, reflecting industry's focus on rational drug design approaches.
Patent landscapes reveal growing intellectual property activity around thiazole-thiophene hybrids, with 391223-91-9 appearing in several applications related to metabolic disorder therapeutics. This correlates with rising Google Scholar queries about small molecule modulators for diabetes and obesity targets—a major healthcare concern worldwide.
For formulation scientists, the compound's logP value and crystalline properties present interesting challenges in drug delivery system design. These physicochemical characteristics generate substantial discussion in preformulation studies communities, especially regarding bioavailability enhancement techniques for poorly soluble compounds.
Emerging applications in chemical biology utilize 5-bromo-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylthiophene-2-carboxamide as a photoaffinity probe for target identification—a technique gaining traction in proteomics research. This addresses frequent search queries about activity-based protein profiling methodologies in post-genomic era research.
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